4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one
CAS No.: 90059-74-8
Cat. No.: VC3937989
Molecular Formula: C10H7BrO4
Molecular Weight: 271.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90059-74-8 |
|---|---|
| Molecular Formula | C10H7BrO4 |
| Molecular Weight | 271.06 g/mol |
| IUPAC Name | 4-(bromomethyl)-5,7-dihydroxychromen-2-one |
| Standard InChI | InChI=1S/C10H7BrO4/c11-4-5-1-9(14)15-8-3-6(12)2-7(13)10(5)8/h1-3,12-13H,4H2 |
| Standard InChI Key | VHPOIUWIDMAMHZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C2C(=C1O)C(=CC(=O)O2)CBr)O |
| Canonical SMILES | C1=C(C=C2C(=C1O)C(=CC(=O)O2)CBr)O |
Introduction
4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its bromomethyl group and two hydroxyl groups located at positions 5 and 7 of the chromenone structure. Its molecular formula is C10H7BrO4, and it has a CAS number of 90059-74-8 .
Synthesis
The synthesis of 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one typically involves the bromination of 4-methyl-5,7-dihydroxy-2H-chromen-2-one using brominating agents such as N-bromosuccinimide. This process allows for selective bromination, retaining the hydroxyl functionalities crucial for biological activity.
Biological Activities and Applications
Coumarins, including 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one, are of interest in medicinal chemistry due to their potential biological activities. These include antioxidant and anti-inflammatory properties, which are enhanced by the presence of hydroxyl groups and the bromomethyl group.
Comparison with Similar Compounds
Future Directions
Given the interest in coumarins for pharmaceutical applications, further research on 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one could focus on exploring its specific biological activities and potential therapeutic uses. This might involve synthesizing derivatives with enhanced pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume